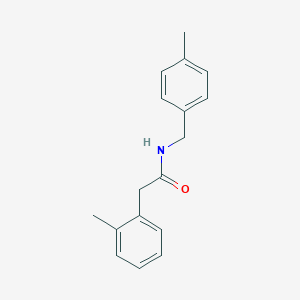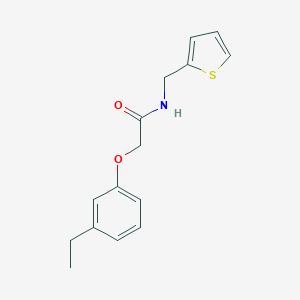![molecular formula C14H13N3O2 B240489 N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and has since been used to treat other types of cancer such as gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and advanced breast cancer.
Mécanisme D'action
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide binds to the ATP-binding site of RTKs, preventing the activation of downstream signaling pathways that promote cell growth and division. It also inhibits the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of tumors.
Biochemical and Physiological Effects
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, which leads to the death of cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for RTKs, which makes it a useful tool for studying the role of these proteins in cancer development and progression. However, one limitation is that it can have off-target effects on other proteins, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide in cancer research. One area of interest is the development of combination therapies that can enhance the effectiveness of N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide in treating cancer. Another area of research is the identification of biomarkers that can predict which patients will respond best to N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide treatment. Additionally, there is ongoing research into the use of N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide in the treatment of other types of cancer, such as lung cancer and melanoma.
Méthodes De Synthèse
The synthesis of N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide involves several steps starting with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with isonicotinamide to form N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide.
Applications De Recherche Scientifique
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its anti-cancer properties and has been shown to be effective in inhibiting the growth and proliferation of various cancer cells. It works by inhibiting the activity of receptor tyrosine kinases (RTKs), which are proteins that are involved in cell signaling pathways that regulate cell growth and division.
Propriétés
Nom du produit |
N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[4-(methylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-13(18)10-2-4-12(5-3-10)17-14(19)11-6-8-16-9-7-11/h2-9H,1H3,(H,15,18)(H,17,19) |
Clé InChI |
IOOUNJFOOITYQC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)